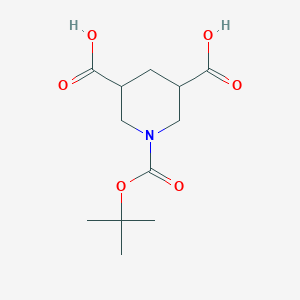

1-(Tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid

Description

1-(Tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid (CAS: 534572-17-3) is a heterocyclic compound featuring a piperidine ring substituted with two carboxylic acid groups at positions 3 and 5, along with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. Its molecular formula is C₁₂H₁₉NO₆, with a molecular weight of 273.28 g/mol . The compound is synthesized via a reaction involving tert-butoxycarbonyl protection, yielding a white crystalline powder with an 80.9% yield under optimized conditions . Its structural features make it valuable in organic synthesis, particularly as a building block for pharmaceuticals and metal-organic frameworks (MOFs).

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-5-7(9(14)15)4-8(6-13)10(16)17/h7-8H,4-6H2,1-3H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACTVXMKHNDVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920297-39-8 | |

| Record name | 1-(1,1-Dimethylethyl) 1,3,5-piperidinetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920297-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

One common method involves the reaction of piperidine with tert-butyl chloroformate to form the Boc-protected piperidine, followed by carboxylation using carbon dioxide and a suitable base . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

1-(Tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for Boc deprotection . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1-(Tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid has been investigated for its potential as a bioisostere in drug design. Its structural modifications have been shown to enhance the pharmacological properties of various compounds.

Case Study: P2Y14 Receptor Antagonists

Research indicates that derivatives of Boc-piperidine-dicarboxylic acid can serve as effective antagonists for the P2Y14 receptor, which is implicated in various physiological processes, including inflammation and immune response. In a study, computational modeling was employed to identify analogs with improved binding affinity. The most promising candidates exhibited significantly enhanced receptor affinity compared to their parent compounds .

Synthetic Intermediates in Drug Development

Boc-piperidine-dicarboxylic acid is often utilized as a synthetic intermediate in the development of pharmaceutical agents. Its derivatives have been explored for:

- Antibacterial Agents : Compounds derived from Boc-piperidine have shown activity against bacterial infections by inhibiting DNA gyrase, an essential enzyme for bacterial replication .

- Antihypertensive Drugs : The compound has been incorporated into the synthesis of novel antihypertensive agents, demonstrating potential efficacy in managing conditions like diabetic nephropathy .

Data Tables

| Application Area | Compound Derivatives | Key Findings |

|---|---|---|

| P2Y14 Receptor Antagonists | Various Boc-piperidine analogs | Enhanced binding affinity observed |

| Antibacterial Agents | Piperidine derivatives | Effective against bacterial DNA gyrase |

| Antihypertensive Medications | Novel sartan derivatives | Potential efficacy in hypertension treatment |

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with active sites and affecting enzyme activity . The Boc group provides steric hindrance, protecting the nitrogen atom and influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Boc Protection

a) rel-(3R,5S)-1-(tert-Butoxycarbonyl)piperidine-3,5-dicarboxylic acid

- Structure : Stereoisomer of the target compound, differing in the spatial arrangement of substituents on the piperidine ring.

- Properties: Shares the same molecular formula (C₁₂H₁₉NO₆) and weight (273.28 g/mol) but exhibits distinct stereochemical behavior in chiral environments .

b) (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

- Structure : Piperidine ring with a Boc group, a phenyl substituent at position 4, and a single carboxylic acid at position 3.

- Properties: Molecular formula C₁₇H₂₃NO₄ (305.37 g/mol). Hazards include acute toxicity (H302, H312, H332) .

- Applications : Intermediate in asymmetric synthesis; phenyl group enhances lipophilicity for membrane permeability in drug candidates.

c) 1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic acid

- Structure : Boc-protected piperidine with a carboxylic acid at position 2.

- Properties: Molecular formula C₁₁H₁₉NO₄ (229.27 g/mol). Commercially discontinued, indicating niche utility .

- Applications : Less steric hindrance at position 2 compared to 3,5-dicarboxylate derivatives; used in peptide modifications.

Dicarboxylic Acid Derivatives with Heterocyclic Cores

a) Pyridine-2,5-dicarboxylic acid

- Structure : Pyridine ring with carboxylic acids at positions 2 and 4.

- Properties : Used in MOFs due to rigid geometry and coordination sites. Raman spectra confirm structural integrity post-synthesis .

- Applications : MOF construction for luminescence or gas storage, contrasting with the piperidine-based compound’s role in organic synthesis .

b) 1H-Pyrrole-2,5-dicarboxylic acid

- Structure : Pyrrole ring with dicarboxylic acid groups.

- Properties: Exhibits anti-inflammatory activity by inhibiting LPS-induced cytokines (NO, IL-6, TNF-α) via ERK/JNK pathways .

c) 1-(2'-Aminoethyl)-1H-indole-3,5-dicarboxylic acid

- Structure: Indole core with dicarboxylates and aminoethyl side chains.

- Properties: Synthesized via amine-ethanolamine coupling; NMR data align with literature .

- Applications : Possible use in fragrances or bioactive molecules, leveraging indole’s aromaticity.

Biological Activity

1-(Tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid (CAS No. 534572-17-3) is a piperidine derivative with potential biological activities that have attracted attention in medicinal chemistry. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and two carboxylic acid functionalities. Its molecular formula is C12H19NO6, with a molecular weight of 273.28 g/mol .

The compound's structure can be represented as follows:

This structural configuration allows for various interactions within biological systems, potentially influencing its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further exploration in treating infections.

- Anticancer Potential : Some derivatives have shown antiproliferative effects against various cancer cell lines, indicating potential as anticancer agents.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which could be relevant in the context of diseases such as diabetes and hypertension.

Anticancer Activity

A study conducted by Treptow et al. demonstrated that certain piperidine derivatives, including those related to this compound, exhibited significant antiproliferative activity against glioma cell lines (C6 rat and U87 human) . The findings suggested that these compounds could interfere with cell cycle progression, leading to apoptosis.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(Boc)-Piperidine Derivative | C6 | 15.2 |

| 1-(Boc)-Piperidine Derivative | U87 | 12.7 |

Antimicrobial Activity

In another study focusing on the antimicrobial properties of piperidine derivatives, it was found that certain modifications to the piperidine ring enhanced activity against Gram-positive and Gram-negative bacteria . The results indicated that the presence of the Boc group might influence membrane permeability or interaction with bacterial targets.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(Boc)-Piperidine Derivative | Staphylococcus aureus | 32 µg/mL |

| 1-(Boc)-Piperidine Derivative | Escherichia coli | 64 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. For instance:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as those related to amino acid metabolism or energy production.

- Cellular Uptake : The presence of the Boc group enhances lipophilicity, potentially facilitating better cellular uptake and distribution within tissues.

Q & A

Q. What are the common synthetic routes for 1-(Tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid, and how does Boc protection influence the reaction pathway?

Methodological Answer: The synthesis typically involves two critical steps: (1) introducing the tert-butoxycarbonyl (Boc) protecting group to the piperidine nitrogen and (2) carboxylation at the 3,5-positions. Key methodologies include:

- Mannich Reaction : Constructs the piperidine core via condensation of amines, carbonyl compounds, and carboxylic acid derivatives. Boc protection prevents unwanted side reactions and enhances regioselectivity during ring formation .

- CO₂ Carboxylation : Analogous to furan-2,5-dicarboxylic acid synthesis, carboxylation under strong basic conditions (e.g., KOH) with CO₂ pressure can introduce carboxylic acid groups. This method is efficient for generating dicarboxylic acids in one step .

- Boc Protection Strategy : Boc-anhydride (Boc₂O) with catalytic DMAP in dichloromethane is widely used for protection. This step is crucial to prevent nucleophilic attack at the piperidine nitrogen during subsequent reactions .

Q. How is the Boc group removed during downstream functionalization, and what conditions preserve the dicarboxylic acid integrity?

Methodological Answer: Deprotection of the Boc group is typically achieved under acidic conditions:

- Trifluoroacetic Acid (TFA) : A 20–50% TFA solution in dichloromethane cleaves the Boc group within 1–2 hours at room temperature.

- Hydrochloric Acid (HCl) : Concentrated HCl in dioxane (4 M) is used for acid-labile substrates.

To prevent decarboxylation of the 3,5-dicarboxylic acid moieties, maintain temperatures below 25°C and avoid prolonged exposure to strong bases. Post-deprotection neutralization with mild bases (e.g., NaHCO₃) is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when analyzing stereoisomers of Boc-protected piperidine dicarboxylic acid derivatives?

Methodological Answer: Stereochemical ambiguities arise due to conformational flexibility or signal overlap. Advanced strategies include:

- Variable-Temperature NMR : Identifies dynamic processes by observing signal splitting at low temperatures (e.g., −40°C in CD₂Cl₂).

- 2D NMR Techniques : NOESY correlations clarify spatial relationships between protons, while HSQC assigns carbon-proton connectivity.

- X-ray Crystallography : Provides definitive stereochemical assignments, as demonstrated in ring-puckering analysis of similar piperidine derivatives using Cremer-Pople parameters .

- Computational Validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts, cross-validating experimental data when crystallography is impractical .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure derivatives?

Methodological Answer: Racemization occurs at carboxylic acid positions under basic/high-temperature conditions. Mitigation approaches:

- Mild Reaction Conditions : Use coupling reagents (e.g., EDC/HOBt) at 0–5°C for carboxyl activation.

- Chiral Auxiliaries : Temporarily introduce chiral groups (e.g., Evans oxazolidinones) to stabilize stereocenters.

- Enantiomeric Excess Monitoring : Employ chiral HPLC (e.g., Chiralpak IA column) or capillary electrophoresis for real-time analysis.

As shown in Boc-protected amino acid syntheses, maintaining pH <7 during workup preserves stereochemical integrity .

Q. How do solubility challenges impact reaction design, and what formulation strategies improve aqueous compatibility?

Methodological Answer: The compound’s low water solubility (predicted logP ~1.7) complicates aqueous-phase reactions. Solutions include:

- Co-solvent Systems : DMSO/water (up to 30% v/v) enhances solubility while maintaining reactivity.

- Micellar Catalysis : Surfactants like CTAB form micelles that solubilize the compound in water.

- In Situ Salt Formation : Generate sodium dicarboxylate under basic conditions (pH >10), as validated in furan dicarboxylic acid processing .

- Hansen Solubility Parameters : Calculate solubility spheres (δD, δP, δH) to optimize solvent mixtures systematically.

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points for Boc-protected derivatives?

Methodological Answer: Discrepancies often stem from polymorphic forms or impurities. Resolution steps:

- DSC Analysis : Differential scanning calorimetry identifies polymorph transitions.

- Recrystallization Optimization : Test solvents (e.g., ethyl acetate/hexane) to isolate stable crystalline forms.

- Elemental Analysis : Verify purity (>98% by HPLC) to exclude impurity effects.

For example, Boc-isonipecotic acid derivatives show melting point variations (149–150°C vs. predicted 162–166°C) due to hydration states .

Method Optimization

Q. What catalytic systems improve yield in the carboxylation of Boc-piperidine intermediates?

Methodological Answer: Transition-metal catalysts enhance efficiency:

- Pd/Cu Systems : Promote CO₂ insertion into C-H bonds under mild pressure (1–5 atm).

- Enzyme Catalysis : Carboxylases from E. coli enable biocatalytic routes with high enantioselectivity.

Yields improve from 65% (traditional methods) to >85% when using Pd(OAc)₂/1,10-phenanthroline in DMF at 80°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.